Array ( [bid] => 13460431 )
3-(Azetidin-3-yl)-5-(fluoromethyl)-1,2-oxazole hydrochloride is a chemical compound characterized by its unique structure, which includes an azetidine ring and an oxazole moiety. The molecular formula for this compound is CHClNO, and it has a molecular weight of 175.62 g/mol. The presence of the fluoromethyl group enhances its pharmacological properties, making it a subject of interest in medicinal chemistry. The compound is typically found as a hydrochloride salt, which is common for enhancing solubility and stability in various applications.
The chemical reactivity of 3-(Azetidin-3-yl)-5-(fluoromethyl)-1,2-oxazole hydrochloride can be attributed to the functional groups present in its structure. The oxazole ring can undergo nucleophilic substitution reactions due to the electrophilic nature of the nitrogen atom. Additionally, the fluoromethyl group can participate in various reactions, including:
These reactions are significant for synthesizing analogs and exploring the compound's potential biological activities.
Research indicates that 3-(Azetidin-3-yl)-5-(fluoromethyl)-1,2-oxazole hydrochloride exhibits notable biological activities. It has been studied for its potential as a GABA receptor modulator, which could have implications in treating neurological disorders such as anxiety and epilepsy. The compound's unique structure allows it to interact effectively with various biological targets, enhancing its therapeutic potential.
The synthesis of 3-(Azetidin-3-yl)-5-(fluoromethyl)-1,2-oxazole hydrochloride typically involves several key steps:
Each step requires careful optimization to ensure high yields and purity of the final product.
3-(Azetidin-3-yl)-5-(fluoromethyl)-1,2-oxazole hydrochloride has several applications, particularly in:
Its unique structure also makes it a valuable starting point for synthesizing new compounds with enhanced biological activity.
Interaction studies have shown that 3-(Azetidin-3-yl)-5-(fluoromethyl)-1,2-oxazole hydrochloride interacts with various receptors and enzymes within biological systems. These interactions are crucial for understanding its mechanism of action and potential side effects:
Further research is needed to elucidate the full spectrum of interactions and their implications for therapeutic use.
Several compounds share structural similarities with 3-(Azetidin-3-yl)-5-(fluoromethyl)-1,2-oxazole hydrochloride. Here are some examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-(Azetidin-3-yl)-5-methyl-1,2-oxazole hydrochloride | Azetidine ring, methyl group on oxazole | Lacks fluoromethyl group |
| 3-(Azetidin-3-yl)-5-(trifluoromethyl)-1,2-oxazole | Trifluoromethyl instead of fluoromethyl | Increased lipophilicity due to trifluoromethyl |
| 5-Azetidin-3-yl-3-methyl-1,2,4-oxadiazole hydrochloride | Different heterocyclic structure | Contains an oxadiazole instead of an oxazole |
The uniqueness of 3-(Azetidin-3-yl)-5-(fluoromethyl)-1,2-oxazole hydrochloride lies in its specific combination of functional groups that enhance its biological activity while maintaining stability and solubility. This makes it a promising candidate for further pharmacological exploration compared to its analogs.